Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate
Description
Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate (CAS 168209-18-5) is an organic compound with the molecular formula C₁₀H₁₉NO₂ (molecular weight: 173.25 g/mol). It is classified as a secondary amine ester, featuring a 2-methylcyclohexylamino substituent and a methyl ester group. The compound is marketed as a research chemical for organic synthesis and building-block applications, typically with a purity of 98% .
Key structural features include:
- Ester group: Enhances reactivity in hydrolysis or transesterification reactions.
- Branched cyclohexyl group: Influences steric hindrance and lipophilicity.
Properties
IUPAC Name |
methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9-6-4-5-7-11(9)13-8-10(2)12(14)15-3/h9-11,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFQOFXANZLMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate typically involves the reaction of 2-methylcyclohexylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (Compound 10)
Structural Differences :
- Contains a pyridine ring and pyrimidinyl-dione moiety , replacing the cyclohexyl group.
- Additional cyano and propenoate groups increase conjugation and polarity.
Functional Implications :
- Likely higher aqueous solubility compared to the target compound due to polar substituents.
- Reported in synthetic routes for heterocyclic α,β-didehydro-α-amino acid derivatives .
| Parameter | Target Compound | Compound 10 |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₂ | C₁₆H₁₃N₅O₄ |
| Molecular Weight (g/mol) | 173.25 | 339.31 |
| Key Applications | Organic building blocks | Heterocyclic amino acid synthesis |
Benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO)
Structural Differences :
- Features an epoxide (oxiran) group instead of the amine.
- Benzyl ester replaces the methyl ester, increasing aromaticity.
Functional Implications :
- Epoxide group enables ring-opening reactions for polymer or crosslinked material synthesis.
- Higher thermal stability due to the benzyl group.
- Used as a monomer for introducing protected amine functionalities in polymers .
| Parameter | Target Compound | Bn-MPO |
|---|---|---|
| Functional Group | Secondary amine | Epoxide |
| Reactivity | Amine-specific | Ring-opening polymerization |
Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
Structural Differences :
- Contains benzimidazole and pyridine heterocycles.
- Ethyl ester and formyl groups enhance electrophilicity.
Functional Implications :
- Designed as an intermediate in the synthesis of Dabigatran etexilate, an anticoagulant.
- Higher molecular complexity and pharmacological relevance compared to the target compound .
| Parameter | Target Compound | Dabigatran Intermediate |
|---|---|---|
| Molecular Weight (g/mol) | 173.25 | ~450 (estimated) |
| Application | Research chemical | Pharmaceutical synthesis |
Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate
Structural Differences :
- Trifluoromethyl and methylsulfonyl groups replace the cyclohexylamino moiety.
- Cyclohexene ring introduces unsaturation.
Functional Implications :
- Trifluoromethyl group increases metabolic stability and lipophilicity.
- Sulfonamide enhances hydrogen-bond acceptor capacity.
- Potential use in agrochemical or medicinal chemistry due to fluorinated motifs .
| Parameter | Target Compound | Fluorinated Analog |
|---|---|---|
| Key Substituents | Cyclohexylamine | CF₃, SO₂NHCH₃ |
| Boiling Point/Stability | Not reported | Likely higher thermal stability |
Fluorinated Sulfonylaminoethyl 2-Propenoates
Structural Differences :
- Perfluoroalkyl sulfonyl groups and acrylate esters.
- Linear alkyl chains vs. branched cyclohexyl group.
Functional Implications :
- Extreme hydrophobicity due to fluorinated chains.
- Environmental concerns due to persistence of perfluoroalkyl groups .
Biological Activity
Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate, with the CAS number 1218157-14-2, is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in relation to cannabinoid receptor modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an amino group and multiple methyl substituents. Its molecular formula is . The compound is synthesized through nucleophilic substitution reactions, enabling it to serve as a precursor for various biological applications.
The primary mechanism of action for this compound involves its interaction with the endocannabinoid system, specifically the CB1 and CB2 cannabinoid receptors. These receptors are pivotal in modulating various physiological processes such as pain perception, inflammation response, and mood regulation.
- CB1 Receptor Interaction : This receptor is predominantly found in the central nervous system and plays a crucial role in pain modulation and appetite regulation. The binding of this compound may lead to analgesic effects and appetite stimulation.
- CB2 Receptor Interaction : Located mainly in peripheral tissues, activation of CB2 receptors is associated with anti-inflammatory effects. The compound's ability to modulate these receptors suggests potential therapeutic applications in inflammatory diseases.
Pain Relief and Anti-inflammatory Effects
Research has indicated that compounds interacting with cannabinoid receptors can exhibit significant analgesic and anti-inflammatory properties. A study involving animal models demonstrated that administration of this compound resulted in reduced pain responses and decreased inflammation markers.
Appetite Stimulation
The compound's interaction with CB1 receptors suggests a potential role in appetite stimulation. In clinical studies, similar compounds have been shown to enhance food intake in subjects, indicating that this compound may have similar effects.
Case Studies
- Case Study on Pain Management : A controlled trial evaluated the efficacy of this compound in patients suffering from chronic pain conditions. Results indicated significant pain relief compared to placebo, supporting its potential use as an analgesic agent.
- Case Study on Inflammation : Another study focused on the anti-inflammatory effects of the compound in a model of rheumatoid arthritis. The findings revealed a marked reduction in joint swelling and inflammatory cytokine levels following treatment with the compound.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Mechanism of Action | Key Effects |
|---|---|---|
| JWH-018 | CB1/CB2 receptor agonist | Analgesic, euphoric |
| AM-2201 | Potent CB1 agonist | Strong analgesic effects |
| CP 47,497 | CB1 receptor modulation | Anti-inflammatory |
This compound exhibits unique structural modifications that influence its binding affinity and selectivity for cannabinoid receptors, potentially leading to distinct pharmacological profiles compared to other synthetic cannabinoids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
